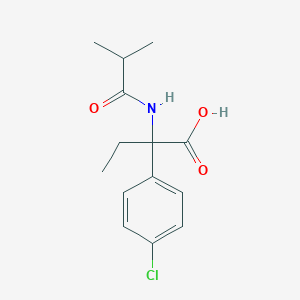
(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a brominated benzoyl group, a cyclopropyl ring, and a pyrrolidine carboxylic acid moiety. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane (CH2N2) or a similar reagent.
Pyrrolidine Formation: The pyrrolidine ring is constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Carboxylation: The carboxylic acid group is introduced through carboxylation of the pyrrolidine ring, typically using carbon dioxide (CO2) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the brominated benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The brominated benzoyl group may interact with enzymes or receptors, altering their activity. The cyclopropyl and pyrrolidine moieties contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-1-(3-chloro-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
- (3R,4R)-1-(3-fluoro-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
- (3R,4R)-1-(3-iodo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid lies in its specific brominated benzoyl group, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(3R,4R)-1-(3-bromo-2-methylbenzoyl)-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3/c1-9-11(3-2-4-14(9)17)15(19)18-7-12(10-5-6-10)13(8-18)16(20)21/h2-4,10,12-13H,5-8H2,1H3,(H,20,21)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWZKOGTWFIXDD-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)N2CC(C(C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)C(=O)N2C[C@@H]([C@H](C2)C(=O)O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(5-Fluoro-2-methoxybenzoyl)piperidin-2-yl]propanoic acid](/img/structure/B6693171.png)
![3-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B6693172.png)
![2-(4-Chlorophenyl)-2-[(3-methyl-1,2-thiazole-4-carbonyl)amino]butanoic acid](/img/structure/B6693176.png)
![2-[(3,5-Dimethyl-1,2-oxazole-4-carbonyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B6693179.png)
![3-[(3,4-Difluorophenyl)methyl-(1,3,5-trimethylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B6693187.png)
![2-(4-Chlorophenyl)-2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]butanoic acid](/img/structure/B6693201.png)
![2-(4-Chlorophenyl)-2-[(2-methylpyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693202.png)
![2-(4-Chlorophenyl)-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693204.png)
![2-(4-Chlorophenyl)-2-[(3-methoxy-1,2-oxazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693211.png)
![2-(4-chlorophenyl)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6693216.png)

![2-(4-Chlorophenyl)-2-[[2-(oxan-4-yl)acetyl]amino]butanoic acid](/img/structure/B6693224.png)
![2-(4-Chlorophenyl)-2-[(4-ethylthiadiazole-5-carbonyl)amino]butanoic acid](/img/structure/B6693230.png)

